molecular formula C9H15NO B13193796 4-(Cyclopropylamino)-2-methylpent-1-en-3-one

4-(Cyclopropylamino)-2-methylpent-1-en-3-one

Cat. No.: B13193796
M. Wt: 153.22 g/mol
InChI Key: UYBZQXCVMLFHAL-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-2-methylpent-1-en-3-one is an organic compound that features a cyclopropylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-2-methylpent-1-en-3-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as 2-methylpent-1-en-3-one. The reaction conditions often include the use of a solvent like ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques can further enhance the efficiency and yield of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-2-methylpent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylamino)-2-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    2-Methylpent-1-en-3-one: The precursor used in the synthesis of 4-(Cyclopropylamino)-2-methylpent-1-en-3-one.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.

Uniqueness

This compound is unique due to its combination of a cyclopropylamino group and a pentenone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(cyclopropylamino)-2-methylpent-1-en-3-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)7(3)10-8-4-5-8/h7-8,10H,1,4-5H2,2-3H3

InChI Key

UYBZQXCVMLFHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(=C)C)NC1CC1

Origin of Product

United States

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